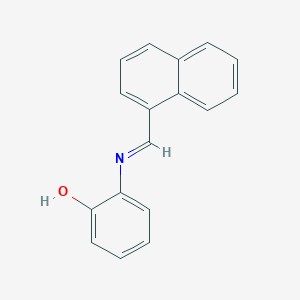
4-Guanidinobenzoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Guanidinobenzoyl chloride is a chemical compound with the molecular formula C8H9Cl2N3O. It is a pale yellow crystalline solid that is sensitive to moisture. This compound is primarily used in organic synthesis and has various applications in scientific research and industrial processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Guanidinobenzoyl chloride typically involves the reaction of p-guanidinobenzoic acid with thionyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
p-Guanidinobenzoic acid+Thionyl chloride→4-Guanidinobenzoyl chloride+Sulfur dioxide+Hydrogen chloride
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The compound is typically stored under inert atmosphere at low temperatures to prevent degradation .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Guanidinobenzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted products.
Hydrolysis: In the presence of water, it can hydrolyze to form p-guanidinobenzoic acid.
Condensation Reactions: It can participate in condensation reactions with amines to form guanidine derivatives.
Common Reagents and Conditions:
Nucleophiles: Such as amines and alcohols.
Solvents: Common solvents include dimethyl sulfoxide, methanol, and pyridine.
Reaction Conditions: Typically carried out at room temperature or slightly elevated temperatures under an inert atmosphere to prevent moisture sensitivity.
Major Products:
Substituted Guanidine Derivatives: Formed through nucleophilic substitution.
p-Guanidinobenzoic Acid: Formed through hydrolysis.
Applications De Recherche Scientifique
4-Guanidinobenzoyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to prepare various guanidine derivatives.
Biology: Employed in the study of enzyme inhibitors and protein interactions.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 4-Guanidinobenzoyl chloride involves its ability to form covalent bonds with nucleophilic sites on target molecules. This reactivity is primarily due to the presence of the guanidine group, which can interact with various biological targets. The compound can inhibit enzymes by forming stable complexes, thereby modulating their activity. It is also known to interact with DNA and proteins, influencing their function and stability .
Comparaison Avec Des Composés Similaires
p-Guanidinobenzoic Acid: A precursor in the synthesis of 4-Guanidinobenzoyl chloride.
Guanidine Hydrochloride: Another guanidine derivative with similar reactivity but different applications.
N,N’-Disubstituted Guanidines: Compounds with similar functional groups but varying substituents.
Uniqueness: this compound is unique due to its specific reactivity and applications in organic synthesis and biological research. Its ability to form stable complexes with nucleophiles makes it a valuable tool in studying enzyme mechanisms and developing therapeutic agents .
Propriétés
Numéro CAS |
60131-35-3 |
|---|---|
Formule moléculaire |
C8H8ClN3O |
Poids moléculaire |
197.62 g/mol |
Nom IUPAC |
4-(hydrazinylmethylideneamino)benzoyl chloride |
InChI |
InChI=1S/C8H8ClN3O/c9-8(13)6-1-3-7(4-2-6)11-5-12-10/h1-5H,10H2,(H,11,12) |
Clé InChI |
TVLJCWVAFSBZEJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(=O)Cl)N=CNN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 1-ethyl-6-methyl-4-(tetrahydro-2H-pyran-4-ylamino)-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B8372860.png)
![Dimethyl 1,7-dioxo-1,4,7,10-tetrahydroquino[8,7-h]quinoline-3,9-dicarboxylate](/img/structure/B8372867.png)





![2-amino-6-bromo-8-ethyl-4-methylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B8372904.png)





